Cas no 1105211-06-0 (N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide)

N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide is a synthetic amide derivative characterized by its unique structural features, including a 3,5-dimethylphenoxyethyl moiety and a 4-methoxyphenylacetamide group. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its tailored molecular architecture, which may influence bioactivity and selectivity. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in drug discovery and development. The presence of methoxy and dimethyl substituents enhances its stability and potential interactions with biological targets. Suitable for controlled synthesis applications, it offers researchers a versatile scaffold for exploring structure-activity relationships in specialized chemical studies.
N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide structure
1105211-06-0 structure
Product name:N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide
CAS No:1105211-06-0
MF:C19H23NO3
MW:313.390825510025
CID:5895974
PubChem ID:30865944

N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide
    • F5526-0255
    • N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide
    • AKOS024512008
    • VU0646057-1
    • N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
    • 1105211-06-0
    • Inchi: 1S/C19H23NO3/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-16-4-6-17(22-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21)
    • InChI Key: XSDAZLPATOQQAD-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)C=C(C)C=1)CCNC(CC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 313.16779360g/mol
  • Monoisotopic Mass: 313.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 47.6Ų

N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5526-0255-10mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
10mg
$79.0 2023-09-10
Life Chemicals
F5526-0255-20mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
20mg
$99.0 2023-09-10
Life Chemicals
F5526-0255-5μmol
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5526-0255-4mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
4mg
$66.0 2023-09-10
Life Chemicals
F5526-0255-2μmol
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5526-0255-50mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
50mg
$160.0 2023-09-10
Life Chemicals
F5526-0255-1mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
1mg
$54.0 2023-09-10
Life Chemicals
F5526-0255-15mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
15mg
$89.0 2023-09-10
Life Chemicals
F5526-0255-20μmol
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5526-0255-5mg
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide
1105211-06-0
5mg
$69.0 2023-09-10

Additional information on N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide

Comprehensive Overview of N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide (CAS No. 1105211-06-0)

The compound N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide, identified by its CAS No. 1105211-06-0, is a specialized organic molecule with a unique structural framework. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug development and therapeutic interventions. The molecular structure combines a 3,5-dimethylphenoxy moiety with a 4-methoxyphenyl acetamide group, creating a versatile scaffold for further chemical modifications. Researchers are particularly interested in its bioavailability and metabolic stability, which are critical factors in the design of next-generation therapeutics.

In recent years, the demand for custom synthesis and high-purity compounds like N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide has surged, driven by advancements in precision medicine and targeted drug delivery systems. The compound's CAS No. 1105211-06-0 serves as a unique identifier in global chemical databases, ensuring accurate referencing in scientific literature. Its synthesis involves multi-step organic reactions, often requiring chiral resolution techniques to achieve enantiomeric purity. This aspect is crucial for researchers exploring its structure-activity relationships (SAR) in medicinal chemistry.

The growing interest in N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide aligns with broader trends in small molecule drug discovery. With the rise of AI-driven drug design, compounds like this are frequently analyzed using computational modeling tools to predict their binding affinity and pharmacokinetic properties. Questions such as "What are the potential therapeutic targets for CAS No. 1105211-06-0?" or "How does the 3,5-dimethylphenoxy group influence bioactivity?" are commonly searched in academic and industrial circles. These inquiries reflect the compound's relevance in cutting-edge research.

From an industrial perspective, N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide is often discussed in the context of scale-up synthesis and process optimization. Manufacturers focus on improving yield and purity while minimizing environmental impact, adhering to green chemistry principles. The compound's 4-methoxyphenyl component is particularly noteworthy for its role in enhancing lipophilicity, a property that affects drug absorption and distribution. Such characteristics make it a valuable candidate for prodrug development and formulation science.

In conclusion, N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide (CAS No. 1105211-06-0) represents a fascinating area of study at the intersection of organic chemistry and pharmacology. Its structural complexity and potential applications continue to inspire innovative research, addressing both scientific curiosity and practical healthcare needs. As the field evolves, this compound is likely to remain a focal point for discussions on drug innovation and molecular design.

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